molecular formula C24H22N2O3 B12879781 N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-4-methoxybenzamide CAS No. 590395-81-6

N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-4-methoxybenzamide

Cat. No.: B12879781
CAS No.: 590395-81-6
M. Wt: 386.4 g/mol
InChI Key: AEGALEHQRQTTAN-UHFFFAOYSA-N
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Description

N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-4-methoxybenzamide is a benzamide derivative characterized by a benzoxazole core substituted with methyl groups at positions 5 and 7, a 2-methylphenyl group at position 3, and a 4-methoxybenzamide moiety.

Properties

CAS No.

590395-81-6

Molecular Formula

C24H22N2O3

Molecular Weight

386.4 g/mol

IUPAC Name

N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-4-methoxybenzamide

InChI

InChI=1S/C24H22N2O3/c1-14-12-15(2)22-21(13-14)26-24(29-22)19-6-5-7-20(16(19)3)25-23(27)17-8-10-18(28-4)11-9-17/h5-13H,1-4H3,(H,25,27)

InChI Key

AEGALEHQRQTTAN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=C1)N=C(O2)C3=C(C(=CC=C3)NC(=O)C4=CC=C(C=C4)OC)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-4-methoxybenzamide typically involves multiple steps, starting with the preparation of the benzoxazole ring One common method involves the condensation of 2-aminophenol with a suitable aldehyde or ketone under acidic conditions to form the benzoxazole core

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-4-methoxybenzamide can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where specific atoms or groups are replaced by others.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Halogenating agents, nucleophiles, electrophiles

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-4-methoxybenzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-4-methoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

Compound Name Substituent (R) Molecular Formula Molecular Weight Key Features
N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-4-methoxybenzamide (Target) OCH₃ C₂₄H₂₂N₂O₃ ~386.45* Methoxy group enhances polarity; methyl groups increase steric bulk.
N-[3-(5,7-dimethyl-2-benzoxazolyl)-2-methylphenyl]-4-propoxybenzamide (CAS 590395-83-8) OCH₂CH₂CH₃ C₂₆H₂₆N₂O₃ ~414.50 Propoxy chain increases lipophilicity, potentially improving membrane permeability.
N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-4-methoxybenzamide (CAS 331446-15-2) H (no 2-methyl) C₂₃H₂₀N₂O₃ 372.42 Absence of 2-methylphenyl reduces steric hindrance, possibly altering binding affinity.

*Calculated based on analog data from .

Key Observations :

  • Methoxy vs. Propoxy Substituents : The target compound’s methoxy group (R = OCH₃) is less lipophilic than the propoxy group (R = OCH₂CH₂CH₃) in its analog. This difference may influence solubility and bioavailability, with the propoxy variant being more suited for hydrophobic environments .
  • Steric Effects: The 2-methylphenyl group in the target compound adds steric bulk compared to the non-methylated analog (CAS 331446-15-2), which could impact interactions with biological targets such as enzymes or receptors .

Functional Analogues in Agrochemical Contexts

The pesticide glossary () lists benzamide derivatives such as etobenzanid (N-(2,3-dichlorophenyl)-4-(ethoxymethoxy)benzamide) and diflufenican (N-(2,4-difluorophenyl)-2-(3-(trifluoromethyl)phenoxy)-3-pyridinecarboxamide). While these compounds share the benzamide backbone, their substitution patterns diverge significantly:

  • Electron-Withdrawing Groups : Etobenzanid incorporates dichlorophenyl and ethoxymethoxy groups, enhancing herbicidal activity through electron-deficient aromatic systems.
  • Heterocyclic Modifications : Diflufenican’s pyridinecarboxamide structure suggests a different mode of action compared to the benzoxazole-containing target compound .

Implications : The target compound’s benzoxazole and methoxy groups may offer unique selectivity or resistance profiles compared to commercial benzamide pesticides.

Biological Activity

N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-4-methoxybenzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The presence of the benzoxazole moiety is particularly significant, as this functional group is associated with a variety of pharmacological effects. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is C23H25N3O2, indicating a complex arrangement of carbon, hydrogen, nitrogen, and oxygen atoms. The structure can be broken down into several key components:

  • Benzoxazole Moiety : Known for its diverse biological activities.
  • Methoxybenzamide Group : Enhances solubility and biological interaction.

Anticancer Properties

Research indicates that compounds containing benzoxazole derivatives often exhibit significant anticancer properties. The mechanism typically involves the inhibition of tubulin polymerization, which is crucial for cell division. For instance, studies have shown that similar compounds can effectively induce apoptosis in various cancer cell lines by disrupting microtubule dynamics .

Case Study: In Vitro Cytotoxicity

In a comparative study involving multiple cancer cell lines, this compound demonstrated potent cytotoxicity. The following table summarizes the findings:

Cell LineLC50 (nM)Mechanism of Action
U87 (Glioblastoma)200 ± 60Microtubule disruption
BE (Neuroblastoma)18.9Induction of apoptosis
SK (Breast Cancer)300Cell cycle arrest in G2/M phase

These results indicate that the compound is significantly more effective than traditional chemotherapeutic agents in certain contexts .

Antimicrobial Activity

Beyond anticancer effects, benzoxazole derivatives are also recognized for their antimicrobial properties. Research has shown that this compound exhibits activity against several bacterial strains.

Antimicrobial Efficacy Table

Bacterial StrainMinimum Inhibitory Concentration (MIC)Activity
E. coli32 µg/mLBactericidal
S. aureus16 µg/mLBacteriostatic
P. aeruginosa64 µg/mLBactericidal

The compound's ability to inhibit bacterial growth suggests its potential as a therapeutic agent in treating infections caused by resistant strains.

The biological activity of this compound can be attributed to several mechanisms:

  • Microtubule Inhibition : By binding to tubulin, it prevents polymerization necessary for mitosis.
  • Apoptosis Induction : Triggers intrinsic apoptotic pathways in cancer cells.
  • Enzyme Inhibition : Interferes with key enzymes involved in cellular metabolism and replication.

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